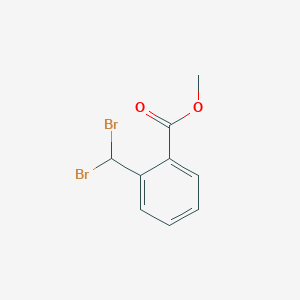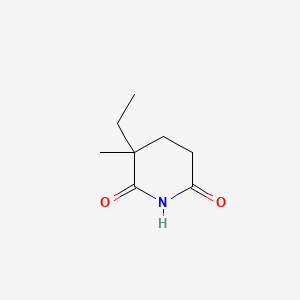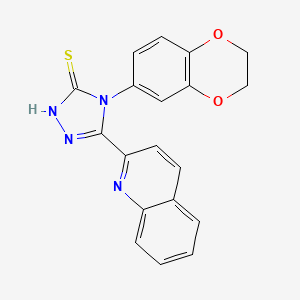
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an azepane ring, a nitro group, and a phenyl group attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine core.
N-Methylation and Phenylation: The final steps involve N-methylation and phenylation reactions to attach the methyl and phenyl groups to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the azepane ring play crucial roles in its biological activity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-(azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its antiviral properties.
5-phenyl-6-(azepan-1-yl)-2,2’-bipyridine: Known for its luminescent properties.
6-(azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: A structurally similar compound with potential biological activities.
Uniqueness
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, nitro group, and phenyl group in a single molecule makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
673441-44-6 |
|---|---|
分子式 |
C17H22N6O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
6-(azepan-1-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-21(13-9-5-4-6-10-13)17-19-15(18)14(23(24)25)16(20-17)22-11-7-2-3-8-12-22/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H2,18,19,20) |
InChIキー |
PNGOQSXNWGXMLT-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)N3CCCCCC3)[N+](=O)[O-])N |
溶解性 |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)

![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)

![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)
